

# Spectroscopic Analysis of 2-Bromopropionyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromopropionyl bromide

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This technical guide provides an in-depth analysis of the spectral data for **2-Bromopropionyl bromide** (CAS No. 563-76-8), a key intermediate in organic and pharmaceutical synthesis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for researchers, scientists, and professionals in drug development.

## Molecular Structure and Spectroscopic Overview

**2-Bromopropionyl bromide** is a reactive acyl halide used in various chemical transformations, including the synthesis of esters and amides.[1] Spectroscopic analysis is crucial for confirming its structure and purity. The primary techniques employed for this purpose are  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry. Each technique provides unique information about the molecule's atomic arrangement and functional groups.

The structure of **2-Bromopropionyl bromide**,  $\text{C}_3\text{H}_4\text{Br}_2\text{O}$ , consists of a three-carbon chain with two bromine atoms and a carbonyl group.[2] The bromine atom on the second carbon and the bromine atom of the acyl bromide functional group create distinct electronic environments that are well-characterized by the spectroscopic methods discussed herein.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Bromopropionyl bromide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide definitive structural information. The spectra are typically recorded in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ).<sup>[3]</sup><sup>[4]</sup>

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-Bromopropionyl bromide** is characterized by two main signals corresponding to the methyl ( $\text{CH}_3$ ) and methine ( $\text{CH}$ ) protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.9	Doublet	3H	$\text{CH}_3$
~4.6	Quartet	1H	CH

Table 1:  $^1\text{H}$  NMR Spectral Data for **2-Bromopropionyl bromide** in  $\text{CDCl}_3$ .<sup>[3]</sup>

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~25	$\text{CH}_3$
~45	$\text{CHBr}$
~165	$\text{C=O}$

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **2-Bromopropionyl bromide** in  $\text{CDCl}_3$ .<sup>[4]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Bromopropionyl bromide** is dominated by a strong absorption band corresponding to the carbonyl group of the acyl bromide.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1780	Strong	C=O stretch (acyl bromide)
~2900-3000	Medium	C-H stretch (aliphatic)
~600-700	Strong	C-Br stretch

Table 3: Key IR Absorption Bands for **2-Bromopropionyl bromide**.[\[5\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for the analysis of small organic compounds like **2-Bromopropionyl bromide**.[\[2\]](#)

The mass spectrum shows the molecular ion peak and various fragment ions. The isotopic pattern of bromine (approximately equal abundance of <sup>79</sup>Br and <sup>81</sup>Br) results in characteristic isotopic clusters for bromine-containing fragments.

m/z	Relative Intensity (%)	Assignment
214, 216, 218	Variable	[M] <sup>+</sup> (Molecular ion)
135, 137	High	[M-Br] <sup>+</sup>
107, 109	High	[C <sub>2</sub> H <sub>2</sub> BrO] <sup>+</sup>
79, 81	Medium	[Br] <sup>+</sup>
55	Medium	[C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>
27	High	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

Table 4: Prominent Peaks in the Mass Spectrum of **2-Bromopropionyl bromide**.[\[6\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **2-Bromopropionyl bromide**.

### 5.1. NMR Spectroscopy

A sample of **2-Bromopropionyl bromide** is dissolved in an appropriate deuterated solvent, typically  $\text{CDCl}_3$ , in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### 5.2. Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like **2-Bromopropionyl bromide**, the spectrum can be recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.<sup>[7]</sup> The data is typically collected over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

### 5.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).<sup>[2]</sup>

## Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of **2-Bromopropionyl bromide**.

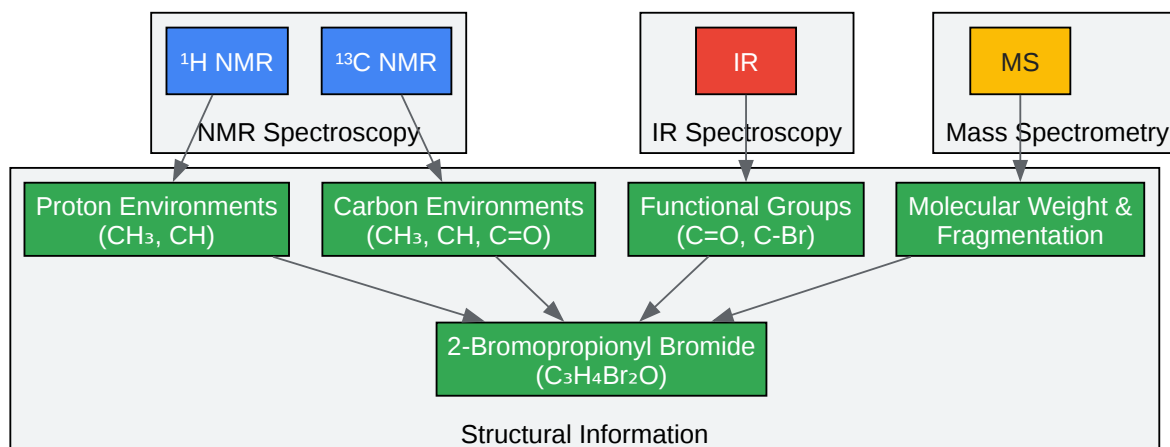


Figure 1: Spectroscopic Data Interpretation Workflow for 2-Bromopropionyl Bromide

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Caption: Spectroscopic data interpretation workflow.

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